molecular formula C3H5NO B1220530 2-Azetidinone CAS No. 930-21-2

2-Azetidinone

Cat. No. B1220530
CAS RN: 930-21-2
M. Wt: 71.08 g/mol
InChI Key: MNFORVFSTILPAW-UHFFFAOYSA-N
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Patent
US04348320

Procedure details

Treatment of 1-(t-butyldimethylsilyl)-4-(2-oxoethyl)-2-azetidinone (0.01 mole) with p-methoxyphenyl-magnesium bromide (1.1 eq.; in ether at 0° C. gives 2-azetidinone with p-methoxyphenyl-magnesium bromide gives 1-(t-butyl dimethylsilyl)-4-(2-hydroxyethyl-2-p-methoxyphenyl)-2-azetidinone which is acetylated as described before (Ex. 3, Step C) to give 4-(2-acetoxy-2-p-methoxyphenyl)-2-azetidinone.
Name
1-(t-butyldimethylsilyl)-4-(2-oxoethyl)-2-azetidinone
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Si]([N:8]1[CH:11](CC=O)[CH2:10][C:9]1=[O:15])(C(C)(C)C)(C)C.[CH3:16][O:17][C:18]1[CH:23]=[CH:22][C:21]([Mg:24][Br:25])=[CH:20][CH:19]=1>CCOCC>[NH:8]1[CH2:11][CH2:10][C:9]1=[O:15].[CH3:16][O:17][C:18]1[CH:23]=[CH:22][C:21]([Mg:24][Br:25])=[CH:20][CH:19]=1

Inputs

Step One
Name
1-(t-butyldimethylsilyl)-4-(2-oxoethyl)-2-azetidinone
Quantity
0.01 mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)N1C(CC1CC=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C(CC1)=O
Name
Type
product
Smiles
COC1=CC=C(C=C1)[Mg]Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.